tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
Overview
Description
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and an imidazole ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate typically involves the following steps:
Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with an appropriate halide precursor under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction).
Imidazole Derivative Formation: : The boronic acid intermediate is then reacted with an imidazole derivative in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Esterification: : The resulting imidazole-boronic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high purity and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: can undergo various types of reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolium salts.
Substitution: : The boronic ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines, alcohols, and thiols are commonly used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed
Oxidation: : Boronic acids, boronic esters, and boronic acids derivatives.
Reduction: : Imidazolium salts.
Substitution: : Various substituted imidazole derivatives.
Scientific Research Applications
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: : As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : In the study of enzyme inhibitors and receptor ligands.
Medicine: : In the development of new therapeutic agents, particularly in the field of cancer treatment.
Industry: : As an intermediate in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The imidazole ring can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is unique due to its combination of boronic ester and imidazole functionalities. Similar compounds include:
Boronic acids: : These compounds lack the imidazole ring and are used in different contexts.
Imidazole derivatives: : These compounds lack the boronic ester group and have distinct biological activities.
Boronic esters: : These compounds may have different substituents on the boronic acid or imidazole ring, leading to varied reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-8-10(16-9-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFDSDXOTBYSLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198605-51-4 | |
Record name | N-BOC-IMIDAZOLE-4-BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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